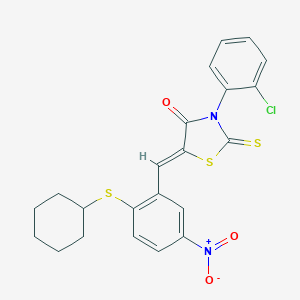

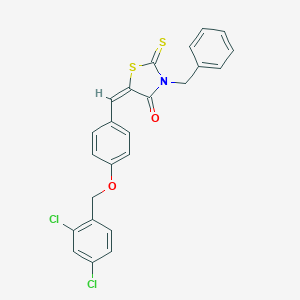

![molecular formula C25H24Cl3N3OS B371445 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide CAS No. 329779-63-7](/img/structure/B371445.png)

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical and spectral characteristics . It is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by physicochemical and spectral characteristics . The chemical formula is C₂₃H₂₂ClNO₄ .Applications De Recherche Scientifique

Crystallography and Material Science

The compound has been used in the field of crystallography and material science. The crystal structures of the compound were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction . The simulated annealing approach and rigid-body Rietveld refinement were applied to the structure solution from powder data .

Pharmacology

Arylpiperazine moieties containing compounds have shown their application in anti-proliferative . Specifically, naftopidil is an arylpiperazine ether derivative, which is widely used as an adrenergic receptor antagonist . This compound is a popular drug in Japan to treat the benign prostatic hyperplasia (BPH) .

Cancer Research

Recently, naftopidil had also proven to arrest the G1 cell cycle phase and induce apoptosis in malignant mesothelioma cell lines , which could be potentially used as an anticancer drug. Moreover, the arylpiperazine derivative studied in this research possessed an antitumor capability .

Drug Design and Synthesis

The compound is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . Piperazine can be found in biologically active compounds for a variety of disease states .

Neurological Disorders

Piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Antibacterial Activity

Some new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24Cl3N3OS/c26-19-2-1-3-22(14-19)31-12-10-30(11-13-31)16-25(32)29-21-6-8-23(9-7-21)33-17-18-4-5-20(27)15-24(18)28/h1-9,14-15H,10-13,16-17H2,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRDRCKLMOROIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

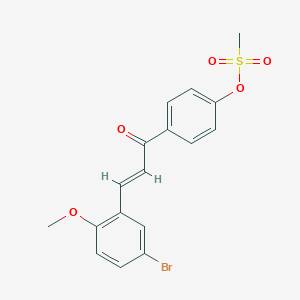

![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)

![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)

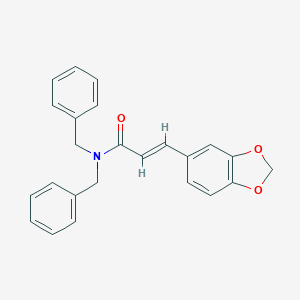

![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)

![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)

![2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate](/img/structure/B371373.png)

![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)